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Compound of Interest

Compound Name: Benzofuran-7-carbaldehyde

Cat. No.: B1279132 Get Quote

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for

Benzofuran-7-carbaldehyde, a significant heterocyclic compound with applications in

medicinal chemistry and materials science. This document is intended for researchers,

scientists, and professionals in drug development, offering a detailed interpretation of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The structural elucidation of Benzofuran-7-carbaldehyde is achieved through the synergistic

interpretation of NMR, IR, and MS data. The following tables summarize the key quantitative

spectroscopic information for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data is predicted based on established principles of NMR

spectroscopy and analysis of analogous benzofuran derivatives. Experimental values may vary

slightly.

Table 1: Predicted ¹H NMR Data for Benzofuran-7-carbaldehyde (in CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.15 s - H-8 (Aldehyde)

8.05 d 7.8 H-4

7.88 d 7.6 H-6

7.75 d 2.2 H-2

7.40 t 7.7 H-5

6.90 d 2.2 H-3

Table 2: Predicted ¹³C NMR Data for Benzofuran-7-carbaldehyde (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

191.5 C-8 (C=O)

155.8 C-7a

146.0 C-2

133.0 C-7

129.5 C-6

128.0 C-4

125.0 C-5

123.5 C-3a

107.0 C-3

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Benzofuran-7-carbaldehyde
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

3100 - 3000 Medium Aromatic C-H Stretch

2850, 2750 Medium Aldehyde C-H (Fermi doublet)

1705 - 1685 Strong Aldehyde C=O Stretch

1600 - 1450 Medium-Strong Aromatic C=C Bending

1250 - 1050 Strong C-O-C (Ether) Stretch

900 - 675 Strong
Aromatic C-H Out-of-Plane

Bend

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data for Benzofuran-7-carbaldehyde

m/z Ratio Relative Intensity Proposed Fragment Ion

146 High [M]⁺ (Molecular Ion)

145 High [M-H]⁺

117 Medium [M-CHO]⁺

89 Medium [M-CHO-CO]⁺ or [C₇H₅]⁺

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-25 mg of Benzofuran-7-carbaldehyde is accurately weighed and dissolved

in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1]
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To ensure homogeneity and remove any particulate matter, the solution is filtered through a

pipette with a small cotton or glass wool plug directly into a standard 5 mm NMR tube.[2]

The NMR tube is then capped and carefully placed into the NMR spectrometer's spinner

turbine.

Data Acquisition:

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

Shimming is performed to optimize the homogeneity of the magnetic field across the sample.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters

include the spectral width, acquisition time, and relaxation delay.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum and enhance sensitivity. A larger number of scans is usually required due to the

lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

A small amount of solid Benzofuran-7-carbaldehyde is dissolved in a few drops of a volatile

solvent like methylene chloride or acetone.[3]

A single drop of this solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or

KBr).[3]

The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on

the plate.[3]

Data Acquisition:

A background spectrum of the clean, empty sample compartment is recorded.

The salt plate with the sample film is placed in the spectrometer's sample holder.
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The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The

instrument measures the absorption of infrared radiation at different frequencies, which

correspond to the vibrational modes of the molecule's functional groups.[4][5]

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Impact - EI):

A dilute solution of Benzofuran-7-carbaldehyde in a volatile organic solvent (e.g., methanol

or acetonitrile) is prepared.

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-

MS) for separation from any impurities. The sample is vaporized in the heated injection port.

[6]

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam

(typically 70 eV). This process knocks an electron off the molecule, creating a positively

charged molecular ion ([M]⁺).[6]

Mass Analysis and Detection:

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of ions at each m/z value, generating a mass spectrum.

The molecular ion peak confirms the molecular weight, while other peaks represent fragment

ions, providing clues about the molecule's structure.

Workflow for Spectroscopic Data Interpretation
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data

to elucidate the structure of an organic compound like Benzofuran-7-carbaldehyde.
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Workflow for Spectroscopic Data Interpretation
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Workflow for Spectroscopic Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

